molecular formula C24H27FN2O3S B11002642 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide

Cat. No.: B11002642
M. Wt: 442.5 g/mol
InChI Key: SKNITYXYMLPLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide is a complex organic compound with a unique structure that includes a pyrrole ring, a sulfonyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl group and the fluorobenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H27FN2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-(2-methylpropyl)pyrrol-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C24H27FN2O3S/c1-15(2)14-27-18(5)17(4)22(31(29,30)19-12-10-16(3)11-13-19)23(27)26-24(28)20-8-6-7-9-21(20)25/h6-13,15H,14H2,1-5H3,(H,26,28)

InChI Key

SKNITYXYMLPLJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC(C)C)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.